

Performance of Disperse Blue 102 in Polyester Microfibers: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse blue 102

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This guide provides a comprehensive comparison of the performance of C.I. **Disperse Blue 102** against other common blue disperse dyes when applied to various polyester microfiber types. The following sections detail the experimental data, methodologies, and key performance indicators such as color strength, colorfastness, and dyeing kinetics.

Comparative Performance Data

The dyeing of polyester microfibers presents unique challenges and outcomes compared to conventional polyester. Due to their higher surface area, microfibers generally require a greater concentration of dye to achieve a similar depth of shade.^{[1][2][3]} This increased dye load can, in turn, affect the fastness properties of the dyed fabric.

Table 1: Color Strength (K/S) of Blue Disperse Dyes on Polyester Microfiber (1.0 dpf)

Dye	C.I. Name	Dye Class	K/S Value (at 2% owf)
Disperse Blue 102	111945	Azo	Data not available in cited sources
Disperse Blue 56	63285	Anthraquinone	Data not available in cited sources
Disperse Blue 79	11345	Azo	Data not available in cited sources

Note: Specific K/S values for **Disperse Blue 102**, 56, and 79 on polyester microfiber were not available in the searched literature. However, studies on other disperse dyes consistently show that to achieve a comparable depth of shade to conventional polyester, a significantly higher percentage of dye is required for microfibers.[\[2\]](#)[\[3\]](#)

Table 2: Colorfastness Properties of Blue Disperse Dyes on Polyester Microfiber (1.0 dpf)

Dye	C.I. Name	Lightfastness (ISO 105-B02)	Washfastness (ISO 105-C06) - Color Change	Washfastness (ISO 105-C06) - Staining	Sublimation Fastness (ISO 105-P01)
Disperse Blue 102	111945	Data not available for polyester	Data not available for polyester	Data not available for polyester	Generally moderate to good [2]
Disperse Blue 56	63285	Good to Very Good	Excellent	Good to Excellent	Good
Disperse Blue 79	11345	Good	Very Good	Good	Moderate to Good

Note: While specific fastness ratings for **Disperse Blue 102** on polyester microfiber are not readily available, general trends indicate that microfibers may exhibit slightly lower lightfastness and washfastness compared to conventional polyester dyed with the same disperse dyes.[\[1\]](#)[\[2\]](#)

[3] Sublimation fastness is a critical parameter for polyester, as poor performance can lead to color changes and staining during heat-setting processes.[2]

Experimental Protocols

The following is a generalized experimental protocol for the exhaust dyeing of polyester microfiber fabrics with disperse dyes. This protocol can be adapted for comparative studies of **Disperse Blue 102** and its alternatives.

Materials and Equipment

- Fabric: Scoured and bleached 100% polyester microfiber fabric (e.g., 1.0 denier per filament).
- Dyes: C.I. **Disperse Blue 102**, C.I. Disperse Blue 56, C.I. Disperse Blue 79.
- Chemicals:
 - Dispersing agent (e.g., anionic/non-ionic blend)
 - Levelling agent
 - Acetic acid (to maintain pH 4.5-5.5)
 - Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
- Equipment:
 - High-temperature laboratory dyeing machine (e.g., Ahiba IR)
 - Spectrophotometer for color measurement (K/S values)
 - Launder-Ometer for washfastness testing
 - Lightfastness tester (e.g., Xenon arc lamp)
 - Crockmeter for rubbing fastness testing

Dyeing Procedure (Exhaust Method)

- Dye Bath Preparation:
 - Prepare a dye bath with a liquor-to-goods ratio of 10:1.
 - Add a dispersing agent (e.g., 1 g/L) and a levelling agent (e.g., 0.5 g/L).
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
- Dye Dispersion:
 - Make a paste of the disperse dye (e.g., 2% on weight of fabric) with a small amount of water and dispersing agent.
 - Add the paste to the dye bath and ensure it is well dispersed.
- Dyeing Cycle:
 - Introduce the polyester microfiber fabric into the dye bath at room temperature.
 - Raise the temperature to 130°C at a rate of 1.5°C per minute.
 - Maintain the temperature at 130°C for 60 minutes.
 - Cool the dye bath to 70°C.
- Reduction Clearing:
 - Drain the dye bath and rinse the fabric.
 - Prepare a fresh bath with sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L).
 - Treat the fabric in this bath at 70-80°C for 20 minutes to remove unfixed surface dye.
 - Rinse the fabric thoroughly with hot and then cold water.
- Drying:

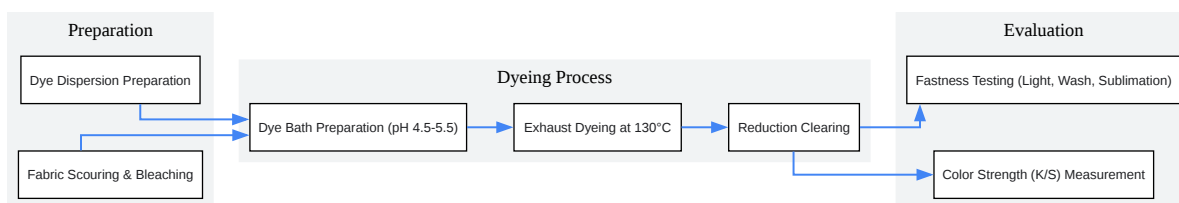
- Dry the dyed fabric at a moderate temperature.

Fastness Testing

- Lightfastness: Evaluated according to ISO 105-B02 using a Xenon arc lamp.
- Washfastness: Assessed based on ISO 105-C06, which evaluates both color change and staining of adjacent multifiber fabric.
- Sublimation Fastness: Tested according to ISO 105-P01 by heating the dyed fabric in contact with an undyed fabric.

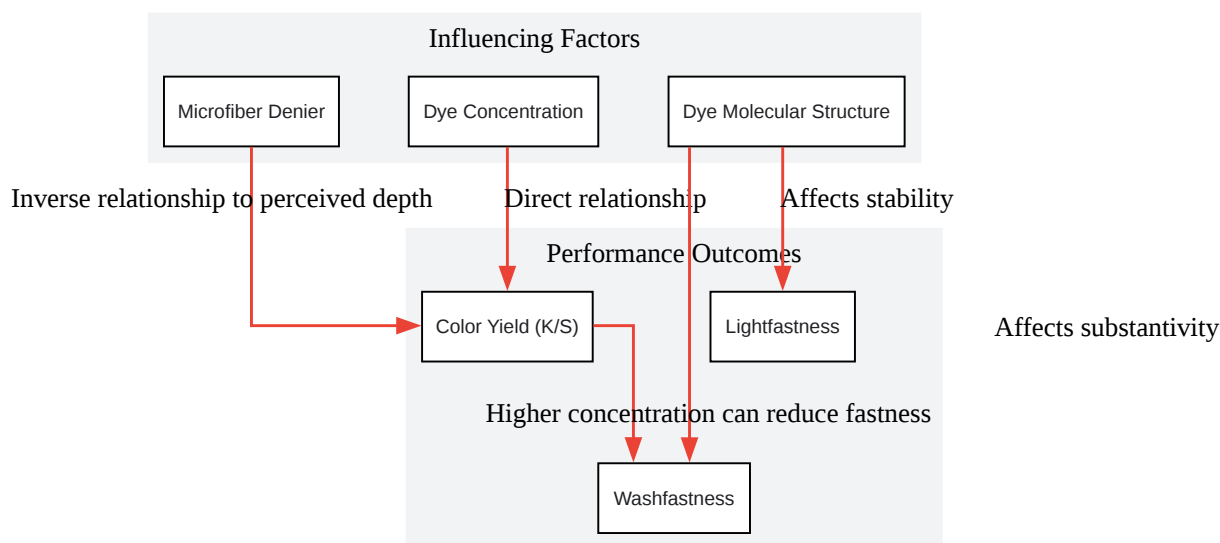
Visualizing the Dyeing Process

The following diagrams illustrate the key stages of the experimental workflow for dyeing polyester microfibers with disperse dyes.



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Caption: Experimental workflow for disperse dyeing of polyester microfiber.



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Caption: Factors influencing the performance of disperse dyes on microfibers.

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